(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one
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Overview
Description
(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction.
Substitution with Benzyloxyphenyl Group: The morpholine ring is then substituted with a benzyloxyphenyl group using a nucleophilic substitution reaction.
Addition of Prop-2-en-1-yl Group: Finally, the prop-2-en-1-yl group is introduced through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxyphenyl and prop-2-en-1-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, providing a basis for the development of new medications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
(6R)-6-[4-(Methoxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one: Similar structure with a methoxy group instead of a benzyloxy group.
(6R)-6-[4-(Ethoxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one: Similar structure with an ethoxy group instead of a benzyloxy group.
Uniqueness
The uniqueness of (6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
920802-95-5 |
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Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(6R)-6-(4-phenylmethoxyphenyl)-4-prop-2-enylmorpholin-3-one |
InChI |
InChI=1S/C20H21NO3/c1-2-12-21-13-19(24-15-20(21)22)17-8-10-18(11-9-17)23-14-16-6-4-3-5-7-16/h2-11,19H,1,12-15H2/t19-/m0/s1 |
InChI Key |
OFMSXJYHKNZPQR-IBGZPJMESA-N |
Isomeric SMILES |
C=CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
C=CCN1CC(OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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